molecular formula C11H11ClN2 B2849328 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No.: B2849328
M. Wt: 206.67 g/mol
InChI Key: QKGDOWUCRMVFPY-UHFFFAOYSA-N
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Description

8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a synthetically versatile tricyclic compound featuring an indole core fused to a pyrazine ring, serving as a key scaffold in medicinal chemistry research. This compound belongs to the pyrazino[1,2-a]indole class, which has demonstrated significant potential in neuropharmacological studies . Derivatives of this chemical class have been identified as potent ligands for various central nervous system receptors, showing high affinity and selectivity for 5-HT 2C serotonin receptor subtypes, which are relevant targets for treating neuropsychiatric disorders such as obsessive-compulsive disorder, anxiety, and depression . Furthermore, related pyrazino[1,2-a]indole structures have exhibited robust inhibitory activity against acetylcholinesterase (AChE), with IC 50 values reported in the range of 20–40 μg mL −1 , positioning them as promising candidates for research in neurodegenerative conditions like Alzheimer's disease . The structural motif is typically constructed via cyclization reactions of appropriately substituted indole precursors, allowing for further functionalization to explore structure-activity relationships . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGDOWUCRMVFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC(=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Pyrazino 1,2 a Indole Core and Its 1h,2h,3h,4h Derivatives

Strategies for Constructing the Pyrazino Ring System

The formation of the pyrazino C-ring onto the indole (B1671886) framework is a critical step in synthesizing pyrazino[1,2-a]indole (B3349936) derivatives. Intramolecular cyclization is a prominent and efficient strategy to achieve this, offering pathways that are often mediated by various reagents and conditions to yield the desired heterocyclic system.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the new ring from a single substrate molecule containing all the necessary functional groups. This approach is widely used for synthesizing the pyrazino[1,2-a]indole core due to its efficiency and control over the resulting structure.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as an effective catalyst for the synthesis of 1-alkoxypyrazino[1,2-a]indoles from 1-(propargyl)indol-2-carbonitriles and various alcohols. nih.govrudn.ru This reaction is often performed under microwave-assisted conditions, which facilitates a domino process. nih.govrudn.ru The proposed mechanism involves an initial alkyne-allene rearrangement, followed by the formation of an imidate intermediate and subsequent nucleophilic cyclization. nih.gov This methodology is applicable to a broad range of indoles, as well as primary and secondary alcohols, and even thiols, demonstrating its wide substrate scope. nih.gov

Table 1: Overview of DBU-Catalyzed Cyclization Conditions

Starting MaterialReagentCatalystConditionsProductRef
1-(Propargyl)indol-2-carbonitrilesAlcohols, ThiolsDBUMicrowave-assisted1-Alkoxypyrazino[1,2-a]indoles nih.govrudn.ru

Various transition metals have been employed to catalyze the intramolecular cyclization for the synthesis of pyrazino[1,2-a]indoles. researchgate.net Gold catalysts, such as AuCl₃, are effective in activating the triple bond of propargyl-substituted indoles to facilitate cyclization. researchgate.net Nickel catalysts, like Ni(OAc)₂, have been used in the presence of hydroxylamine (B1172632) for similar transformations. researchgate.net

Palladium-catalyzed reactions are a powerful tool in the synthesis of indole-containing heterocycles, often involving carbon-carbon and carbon-heteroatom bond formation. mdpi.com While many palladium-catalyzed indole syntheses focus on intermolecular reactions, intramolecular pathways are also crucial for constructing fused ring systems. mdpi.com

Titanium tetrachloride (TiCl₄) has proven to be an excellent catalyst for the cyclization of 1-alkynyl-2-acetylindoles and 1-alkynyl-2-benzoylindole derivatives, leading to pyrazinoindoles in satisfactory yields. acs.orgresearchgate.net The use of microwave heating in conjunction with TiCl₄ catalysis leads to faster reactions and improved yields compared to conventional heating. acs.orgresearchgate.net

Table 2: Examples of Metal Catalysts in Pyrazino[1,2-a]indole Synthesis

CatalystStarting Material SubtypeBenefitRef
AuCl₃Propargyl-substituted indolesTriple bond activation researchgate.net
Ni(OAc)₂Propargyl-substituted indolesCyclization in presence of hydroxylamine researchgate.net
TiCl₄1-Alkynyl-2-acetyl/benzoylindolesGood yields, faster with microwave acs.orgresearchgate.net

Base-mediated cyclizations provide an alternative to metal-catalyzed methods. For example, sodium hydride (NaH) in dimethylformamide (DMF) can be used to promote the intramolecular cyclization of appropriately substituted indole precursors. researchgate.net These reactions often proceed under mild conditions and offer a metal-free pathway to the desired pyrazino[1,2-a]indole core. researchgate.net

Metal-free synthesis strategies are gaining attention due to their environmental and economic advantages. bohrium.commdpi.comuni-regensburg.de These methods often rely on the inherent reactivity of the substrates under specific conditions, sometimes facilitated by non-metallic reagents or catalysts. researchgate.net While specific examples directly leading to 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are not detailed in the provided context, the general principles of metal-free indole synthesis, such as acid-mediated hydroamination-cyclization or oxidative cyclization, represent a promising area for developing new synthetic routes. mdpi.comresearchgate.net

A specific route to pyrazino[1,2-a]indole-3-amines involves the alcohol-initiated cyclization of N-(cyanomethyl)indole-2-carbonitriles (indolodinitriles) under basic conditions. researchgate.net This cascade reaction proceeds under transition-metal-free and ambient conditions, highlighting its operational simplicity. The resulting 1-alkoxypyrazino[1,2-a]indole-3-amines were found to be unstable in solution, which was addressed by developing a three-component reaction involving the dinitrile, an alcohol, and an aromatic aldehyde. researchgate.net This approach demonstrates a selective method for constructing the pyrazino ring with an appended amine group at the 3-position. researchgate.net

Curtius Reaction Approaches with Indole Derivatives

The Curtius reaction, a versatile method for converting carboxylic acids into amines via an isocyanate intermediate, has been adapted for the synthesis of the pyrazino[1,2-a]indole core. encyclopedia.pub This strategy has been successfully applied starting from Morita–Baylis–Hillman derivatives of acrylates. The process involves saponification of the acrylate (B77674) ester followed by the Curtius rearrangement, leading to the formation of the pyrazino[1,2-a]indole scaffold with good to excellent yields. encyclopedia.pubresearchgate.net This method highlights the utility of classic rearrangements in constructing complex heterocyclic systems. researchgate.net

Cycloaddition Reactions (e.g., Katritzky's Benzotriazole-Mediated Methods)

Cycloaddition reactions provide a powerful tool for heterocyclic synthesis. A notable method developed by Katritzky utilizes benzotriazole (B28993) as a synthetic auxiliary to construct the saturated 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) system. nih.govdocumentsdelivered.com This approach involves the condensation of an N-ethylamine-indole derivative, such as 2-(3-methyl-1H-indol-1-yl)ethylamine, with benzotriazole and formaldehyde (B43269). nih.gov This reaction proceeds in high yield (96%) to form an intermediate, 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. nih.gov The utility of this intermediate lies in the facile displacement of the benzotriazolyl group by a wide range of nucleophiles. nih.govdocumentsdelivered.com This two-step sequence allows for the introduction of diverse substituents onto the pyrazino ring. researchgate.net

Table 1: Nucleophilic Substitution on Benzotriazole Adduct
Nucleophile/ReagentProductYield (%)Reference
NaBH₄10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole78-95 nih.gov
NaCN10-methyl-2-cyano-1,2,3,4-tetrahydropyrazino[1,2-a]indole78-95 nih.gov
Triethyl phosphiteDiethyl (10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-yl)phosphonate78-95 nih.gov
Grignard reagents2-Alkyl/Aryl-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles78-95 nih.gov
Allylsilanes2-Allyl-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles78-95 nih.gov
Silyl enol ether2-Acetonyl-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles78-95 nih.gov

Multicomponent Reactions and Post-Transformation Strategies (e.g., Ugi Reaction Cascade)

Multicomponent reactions (MCRs), particularly the isocyanide-based Ugi four-component reaction (Ugi-4CR), have emerged as highly efficient and atom-economical strategies for synthesizing pyrazino[1,2-a]indole derivatives. researchgate.netnih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net

A common approach involves a one-pot cascade that begins with a Ugi condensation, followed by a post-transformation, such as an N-annulation or intramolecular cyclization, to yield the final heterocyclic product. researchgate.netdntb.gov.ua For instance, the reaction of indole-2-carboxylic acid, various aromatic aldehydes, phenacylamine hydrochloride, and isocyanides under mild, metal- and acid-free conditions affords a diverse range of pyrazino[1,2-a]indole derivatives in good to excellent yields. researchgate.net Similarly, pyrazino[1,2-a]indole-1,4-dione derivatives have been synthesized via a metal-free Ugi-4CR. nih.gov The power of this method lies in its operational simplicity and its ability to generate a library of compounds by systematically varying the four starting components. researchgate.nettiu.edu.iq

Domino Reaction Sequences for Fused Pyrazino[1,2-a]indoles

Domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex fused heterocyclic systems. For instance, a base-promoted domino reaction of bindone (B167395) with 1,3-dipolarophiles has been shown to produce unique spiro and fused ring systems. rsc.org While not directly yielding pyrazino[1,2-a]indoles, this demonstrates the potential of domino strategies in related scaffolds. More specifically, cascade cyclizations, such as the reaction between indazole aldehydes and propargylic amines, have been developed to synthesize fused pyrazino systems efficiently. rsc.org Another relevant example is a three-component domino reaction involving indoles, arylglyoxal monohydrate, and 5-amino pyrazole/isoxazole, which proceeds via indole ring opening and double cyclization to form fused naphthyridine derivatives. nih.gov These examples underscore the utility of domino sequences in constructing complex, fused heterocyclic architectures related to the pyrazino[1,2-a]indole core.

Synthesis of Saturated 1H,2H,3H,4H-Pyrazino[1,2-a]indole Derivatives

The synthesis of saturated pyrazinoindoles, such as the 1,2,3,4-tetrahydro derivatives, has been extensively studied, partly due to their enhanced biological efficacy compared to their aromatic counterparts. encyclopedia.pubresearchgate.net

Several effective methods are available:

Katritzky's Benzotriazole Method : As detailed previously, this method is a primary route to 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.govdocumentsdelivered.com The condensation of an N-ethylamine-indole with benzotriazole and formaldehyde, followed by nucleophilic substitution, directly yields the saturated pyrazino ring. nih.govsgkgdcvinukonda.ac.in

Rhodium-Catalyzed Reaction of N-Sulfonyltriazoles : A one-step synthesis of hexahydropyrazino[1,2-a]indoles can be achieved from the reaction of N-sulfonyltriazoles and imidazolidines under rhodium catalysis. unige.ch This process generates α-imino carbenes that form nitrogen ylide intermediates, which then undergo cyclization to afford the saturated pyrazinoindole core in yields up to 90%. unige.ch

Intramolecular Cyclization : The synthesis of pyrazino[1,2-a]indole-1,3(2H,4H)-diones, another class of saturated derivatives, can be accomplished via a one-pot intramolecular cyclization of an intermediate amide, which is formed from the corresponding acid ester. mdpi.com

Ugi-Based Approaches : Multicomponent Ugi reactions followed by N-alkylation are also used to synthesize 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives. tiu.edu.iqnih.gov

Table 2: Summary of Methods for Saturated Pyrazino[1,2-a]indoles
MethodKey ReagentsProduct TypeKey FeaturesReference
Katritzky's MethodN-ethylamine-indole, Benzotriazole, Formaldehyde1,2,3,4-TetrahydroHigh yield, versatile substitution nih.govsgkgdcvinukonda.ac.in
Rh-Catalyzed ReactionN-Sulfonyltriazoles, Imidazolidines, Rh catalystHexahydroOne-step, good yields (up to 90%) unige.ch
Intramolecular CyclizationN-substituted indole-2-carboxylic acid esterDione (1,3-dioxo)One-pot from acid ester mdpi.com
Ugi/N-AlkylationIndole-2-carboxylic acid, Aldehyde, Amine, Isocyanide1-Oxo-1,2,3,4-tetrahydroHigh regioselectivity, metal-free tiu.edu.iqnih.gov

Regioselectivity and Diastereoselectivity Control in Pyrazino[1,2-a]indole Synthesis

Controlling selectivity is a critical aspect of synthesizing complex molecules like pyrazino[1,2-a]indoles, which can possess multiple stereocenters and sites for substitution.

Regioselectivity : The Ugi reaction followed by a base-mediated N-alkylation sequence has been shown to be a highly regioselective method for preparing polycyclic functionalized pyrazino derivatives. tiu.edu.iqnih.gov The intramolecular cyclization step proceeds with high specificity, ensuring the formation of the desired pyrazino[1,2-a]indole ring system without competing side reactions. tiu.edu.iq Similarly, in the Nazarov cyclization of indolylmethanol with tryptophol, the reaction pathway can be directed to form C-N or C-C bonds with high regioselectivity depending on the reaction conditions, such as the presence of molecular sieves. rsc.org

Diastereoselectivity : Significant advances have been made in controlling the diastereoselectivity of these syntheses.

The reaction of N-sulfonyl triazoles with imidazolidines can produce hexahydropyrazino[1,2-a]indoles with moderate to good diastereoselectivity (dr up to 6.8:1). unige.ch

A base-mediated, metal-free approach using a sequential Ugi reaction/N-H alkylation has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives with high chemo- and diastereoselectivity. tiu.edu.iq

An elegant synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity (de, ee >99%) was reported via a base-mediated ring opening of chiral aziridines followed by a BF₃-OEt₂ catalyzed Pictet–Spengler reaction. researchgate.net This highlights how the choice of chiral starting materials and appropriate catalysts can lead to exceptional control over the stereochemical outcome.

Reaction Mechanisms and Theoretical Investigations

Mechanistic Pathways of Key Cyclization Reactions

The formation of the pyrazino[1,2-a]indole (B3349936) system is often achieved through cyclization reactions, which can be promoted with or without catalysts and can proceed through various intermediates.

In other synthetic strategies, metal catalysts play a crucial role. For instance, dirhodium catalysts are used to generate α-imino carbenes from N-sulfonyl triazoles, which are key intermediates in the synthesis of hexahydropyrazino[1,2-a]indoles. nih.govunige.ch Similarly, copper(I) has been used to catalyze the hydroamination-cyclization of alkynyl-tethered quinazolinones to produce indole-fused pyrazino[1,2-a]quinazolinones. nih.gov Palladium-catalyzed reactions have also been developed for indole (B1671886) synthesis through the intramolecular cyclization of alkynes and imines. organic-chemistry.org

One proposed domino process for the synthesis of 1-alkoxypyrazino[1,2-a]indoles from 1-(propargyl)indol-2-carbonitriles and alcohols involves an initial alkyne-to-allene rearrangement. acs.orgnih.gov This is followed by the formation of an imidate intermediate, which then undergoes nucleophilic cyclization. acs.orgnih.gov Experimental evidence supports this pathway, as the allene (B1206475) intermediate has been isolated and shown to convert to the final pyrazino[1,2-a]indole product when treated with a nucleophilic alcohol. acs.org Another possible, though less favored, pathway involves the direct formation of an imidate followed by intramolecular hydroamination and subsequent aromatization. acs.org

Nucleophilic cyclization is a key step in many synthetic routes to pyrazino[1,2-a]indole derivatives. In the DBU-catalyzed reaction of 1-(propargyl)indol-2-carbonitriles with alcohols, the final ring-closing step is a nucleophilic attack of the alcohol on an intermediate, leading to the formation of the pyrazine (B50134) ring. acs.orgnih.gov The efficiency of this intramolecular cyclization can be influenced by the electronic nature of substituents on the starting materials. beilstein-journals.org

A sophisticated method for constructing the hexahydropyrazino[1,2-a]indole skeleton involves the reaction of N-sulfonyl triazoles with imidazolidines under dirhodium catalysis. nih.govunige.ch This reaction proceeds through the formation of an electrophilic α-imino carbene. This carbene then reacts with the imidazolidine (B613845) to form a nitrogen ylide intermediate. nih.govunige.ch Subsequent aminal opening and a formal nih.govacs.org-Stevens rearrangement, followed by a Friedel–Crafts cyclization, lead to the final product. nih.gov This pathway highlights the utility of α-imino carbenes and nitrogen ylides in constructing complex heterocyclic systems. nih.gov

Computational Chemistry in Mechanistic Elucidation

To gain a deeper understanding of these complex reaction mechanisms, computational chemistry, particularly Density Functional Theory (DFT), has been employed.

DFT calculations have been instrumental in rationalizing the observed regioselectivity and reaction outcomes in the synthesis of pyrazino[1,2-a]indole derivatives. For example, in the reaction involving α-imino carbenes and imidazolidines, DFT calculations revealed a complex Curtin–Hammett situation where the thermodynamically preferred product is the hexahydropyrazino[1,2-a]indole, while a kinetically preferred 8-membered ring product can also be formed under certain conditions. nih.gov These calculations helped to map the potential energy surface of the reaction, identifying key transition states and intermediates, and explaining how the electronic nature of the substituents on the imidazolidine can divert the reaction to form different products. nih.gov

Exploration of Curtin-Hammett-like Situations in Regiodivergent Syntheses

In the synthesis of hexahydropyrazino[1,2-a]indoles, a notable example of a Curtin-Hammett-like situation has been explored, providing significant insights into the reaction mechanism and product distribution. This phenomenon was particularly evident in the regiodivergent synthesis involving the reaction of α-imino carbenes with an unsymmetrically substituted imidazolidine. rsc.orgunige.ch

The reaction, catalyzed by dirhodium complexes such as Rh₂(Piv)₄, typically proceeds through the generation of α-imino carbenes from N-sulfonyl triazoles. These carbenes then react with imidazolidines to form nitrogen ylide intermediates. Subsequent aminal opening and further cyclizations lead to the formation of hexahydropyrazino[1,2-a]indoles. rsc.orgsemanticscholar.org

However, the use of a specifically designed unsymmetrically substituted imidazolidine, bearing both an electron-donating p-methoxyphenyl (p-OMe) group and an electron-withdrawing p-nitrophenyl (p-NO₂) group, led to a divergence in the reaction pathway. unige.ch Instead of the expected hexahydropyrazino[1,2-a]indole, an 8-membered 1,3,6-triazocine was exclusively formed. rsc.orgunige.ch This outcome prompted a detailed mechanistic investigation, which revealed a scenario consistent with the Curtin-Hammett principle.

According to DFT (Density Functional Theory) calculations, the formation of the 8-membered triazocine is the kinetically favored product. unige.ch This product can be formed reversibly, and its formation is aided by the Rh₂(Piv)₄ catalyst. unige.ch In contrast, the hexahydropyrazino[1,2-a]indole is the thermodynamically more stable product. unige.ch Its formation involves an irreversible Friedel-Crafts alkylation step, which ultimately dictates the final product distribution under conditions that allow for equilibrium between the intermediates leading to the two different products. unige.ch

The Curtin-Hammett-like situation arises from the relative rates of the competing pathways and the rapid equilibration of the intermediates. The final product ratio is determined by the difference in the free energies of the transition states leading to the kinetic and thermodynamic products, rather than the populations of the ground-state conformers or intermediates.

In this specific regiodivergent synthesis, the choice of substituents on the imidazolidine plays a crucial role in modulating the energy landscape of the reaction. With the unsymmetrically substituted imidazolidine 2E, the pathway leading to the triazocine becomes irreversible, resulting in its exclusive formation. unige.ch This highlights a sophisticated strategy for controlling reaction outcomes by manipulating kinetic and thermodynamic parameters within a Curtin-Hammett-like framework.

Table 1: Key Intermediates and Products in the Regiodivergent Synthesis

Compound TypeRole in ReactionResulting Structure
N-sulfonyl triazoleα-imino carbene precursorReactant
ImidazolidineNucleophileReactant
Nitrogen ylideIntermediateFormed after carbene addition
Hexahydropyrazino[1,2-a]indoleThermodynamic Product6-membered ring fused system
1,3,6-TriazocineKinetic Product8-membered ring system

Table 2: Factors Influencing Product Distribution in a Curtin-Hammett Scenario

FactorInfluence on Reaction Outcome
Catalyst (Rh₂(Piv)₄) Facilitates both the forward reaction and the reversible opening of the kinetic product. unige.ch
Imidazolidine Substituents An unsymmetrical substitution pattern (e.g., p-OMe and p-NO₂) can make the formation of the kinetic product irreversible. unige.ch
Reaction Conditions Time and energy can allow the system to evolve towards the thermodynamically preferred product if the kinetic pathway is reversible. unige.ch
Irreversible Step The Friedel-Crafts alkylation leading to the hexahydropyrazino[1,2-a]indole is irreversible and acts as the thermodynamic sink. unige.ch

Structural Elucidation and Advanced Characterization of Pyrazino 1,2 a Indoles

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum of the unsubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) would exhibit characteristic signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the pyrazine (B50134) ring. For the 8-chloro derivative, the introduction of a chlorine atom at the C8 position is expected to influence the chemical shifts of the aromatic protons. Specifically, the protons on the benzene (B151609) ring (H-6, H-7, and H-9) would experience a downfield shift due to the electron-withdrawing nature of the chlorine atom. The protons of the tetrahydropyrazine (B3061110) ring are expected to appear as multiplets in the aliphatic region.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole, one would expect to observe signals for the eight aromatic carbons of the indole core and the three aliphatic carbons of the pyrazine ring. The carbon atom directly attached to the chlorine (C-8) would show a significant downfield shift in the spectrum. The other aromatic carbon signals would also be affected to varying degrees.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on general principles and data from analogous compounds, as specific experimental data is not available.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~3.2-3.4 (t)~45-47
2~3.0-3.2 (t)~48-50
4~3.9-4.1 (s)~50-52
5a-~128-130
6~7.0-7.2 (d)~118-120
7~6.9-7.1 (dd)~120-122
8-~125-127
9~7.4-7.6 (d)~110-112
9a-~135-137
10b-~100-102
10a~6.3-6.5 (s)~129-131

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Stretching
C-N1350-1000Stretching
C-Cl800-600Stretching

The presence of these bands would provide strong evidence for the pyrazino[1,2-a]indole (B3349936) core structure and the chloro-substituent.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the molecular formula.

For this compound (C₁₁H₁₁ClN₂), the expected monoisotopic mass is approximately 206.0611 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 206 and an [M+2]⁺ peak at m/z 208 with a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such heterocyclic systems often involve the loss of small, stable molecules or radicals from the pyrazine ring.

X-ray Crystallography for Structure Confirmation and Absolute Configuration Determination

For a chiral molecule, X-ray crystallography on a single crystal of a pure enantiomer can be used to determine its absolute configuration. In the case of this compound, which is achiral, X-ray crystallography would serve to confirm the planar structure of the indole ring system and the conformation of the tetrahydropyrazine ring. While specific crystallographic data for this compound is not available, studies on similar heterocyclic systems have revealed detailed structural parameters.

Chromatographic Purification Methodologies (e.g., Flash Chromatography)

The purification of the synthesized this compound is a critical step to ensure that the sample is free from starting materials, reagents, and byproducts before characterization and further use. Flash chromatography is a commonly employed technique for the rapid and efficient purification of organic compounds.

This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the solvent system is crucial for achieving good separation. For a moderately polar compound like this compound, a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Substituent Effects and Structural Modifications of the Pyrazino 1,2 a Indole Scaffold

Introduction and Positional Effects of Halogen Substituents: Specific Focus on 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

The introduction of halogen substituents onto the aromatic ring of the pyrazino[1,2-a]indole (B3349936) scaffold is a key strategy for modulating molecular properties. The position and nature of the halogen can significantly influence the electronic environment of the molecule and its interaction with biological targets. nih.govias.ac.in Halogen atoms like chlorine, fluorine, and bromine can alter factors such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov

The compound This compound , also known as 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole, is a specific example where a chlorine atom is placed at the 8-position of the indole (B1671886) core. nih.gov This substitution has been explored in the context of developing antiviral agents. mdpi.com In studies on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives targeting Flaviviridae viruses, the effect of a chlorine substitution at position 8 was compared with other substituents like hydrogen and fluorine at the same position. mdpi.com While a chloro-substituted derivative had previously been identified as a promising compound, further studies showed that other substitutions, such as a nitro group at position 6, could lead to even higher potency against certain viral replicons. mdpi.com The effect of halogen substitution is highly context-dependent; for instance, in a related series of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, a compound with chlorine atoms showed favorable antimalarial activity, whereas derivatives substituted with bromine or iodine were inactive. nih.govacs.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
IUPAC Name 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
InChIKey QKGDOWUCRMVFPY-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Modifications on the Aromatic and Saturated C-Rings of the Pyrazino[1,2-a]indole System

Structural modifications of both the aromatic indole A-ring (positions 6, 7, 8, and 9) and the saturated pyrazine (B50134) C-ring (positions 1, 2, 3, and 4) are fundamental to exploring the structure-activity relationships (SAR) of the pyrazino[1,2-a]indole scaffold. encyclopedia.pubmdpi.com The synthesis of derivatives with a saturated C-ring has been particularly well-studied, as these compounds provide greater three-dimensional diversity and have demonstrated significant potential in medicinal chemistry. researchgate.netencyclopedia.pub

Modifications on the aromatic A-ring involve introducing a variety of substituents to modulate the electronic properties of the indole system. For example, placing a methoxy (B1213986) group at the 8-position (8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole) resulted in a compound with high affinity and selectivity for imidazoline (B1206853) I2 receptors. nih.govresearchgate.net In other studies, the introduction of a nitro group at the 6-position of a pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivative was found to be the most favorable substitution for potent antiviral activity against the Hepatitis C virus. mdpi.com

The saturated C-ring is also a common site for modification. C1-substituted pyrazinoindoles can be synthesized through reactions of N-ethylamine-indoles with aldehydes in the presence of Lewis acids. researchgate.netencyclopedia.pub These substitutions introduce new functional groups and stereocenters, further expanding the chemical space of the scaffold. researchgate.net

Table 2: Examples of Substitutions on the Pyrazino[1,2-a]indole Aromatic Ring

Position Substituent Resulting Compound Class Observed Significance
8 -Cl 8-chloro-pyrazino[1,2-a]indole derivatives Antiviral activity studies mdpi.com
8 -OCH₃ 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole High-affinity imidazoline I2 receptor ligand nih.govresearchgate.net
6 -NO₂ 6-nitro-pyrazino[1,2-a]indole-1,3(2H,4H)-dione Potent antiviral activity mdpi.com

N-Substitution and Related Derivatization Strategies

Derivatization of the nitrogen atoms within the pyrazino ring, particularly the N-2 position, is a common strategy for synthesizing diverse libraries of pyrazino[1,2-a]indole compounds. encyclopedia.pubresearchgate.net N-substitution allows for the introduction of various side chains that can influence the molecule's solubility, cell permeability, and target-binding interactions. mdpi.com

Several synthetic methods have been developed to achieve N-substitution. One approach involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde (B43269) in the presence of benzotriazole (B28993), followed by a nucleophilic substitution to introduce various N-substituents. researchgate.netencyclopedia.pub Another strategy is the Ugi-azide four-component reaction, which has been used to prepare N-substituted pyrazinoindoles bearing a tetrazole ring at the C1 position. researchgate.net In the context of pyrazino[1,2-a]indole-1,3(2H,4H)-diones, modifications at the imidic nitrogen with moieties like acetohydroxamic acid have been shown to be effective against Dengue and Yellow Fever viruses. mdpi.com Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization represents another versatile method for synthesizing N-arylated and N-alkylated indoles and related fused pyrrole (B145914) systems. organic-chemistry.org

Fusion with Other Heterocyclic Systems (e.g., Oxazolidine, Oxazinane, Imidazolidine (B613845), Hexahydropyrimidine, Benzimidazole)

Fusing additional heterocyclic rings to the pyrazino[1,2-a]indole scaffold creates more complex, rigid, and polycyclic structures with potentially novel biological activities. bohrium.commdpi.com This strategy expands the structural diversity and allows for the exploration of new chemical space.

One notable example is the synthesis of hexahydropyrazino[1,2-a]indoles through the reaction of N-sulfonyl triazoles with imidazolidines. rsc.orgunige.ch This reaction proceeds under dirhodium catalysis, where an α-imino carbene intermediate reacts with the imidazolidine to form a nitrogen ylide, which then undergoes a cascade of reactions including a mdpi.comrsc.org-Stevens rearrangement and Friedel-Crafts cyclization to yield the fused system. rsc.orgunige.ch This method provides a single-step route to these complex structures. rsc.org

Another example of scaffold extension is the copper(I)-catalyzed intramolecular hydroamination-cyclization of alkynyl-tethered quinazolinones to produce indole-fused pyrazino[1,2-a]quinazolinones. bohrium.comnih.gov This atom-economical process demonstrates the utility of the pyrazino[1,2-a]indole core as a platform for building even more elaborate heterocyclic systems. bohrium.com

Principles of Stereochemical Control in Derivative Synthesis

When the pyrazino[1,2-a]indole scaffold, particularly the C-ring, is saturated, stereocenters are created, making stereochemical control a critical aspect of synthesis. researchgate.netencyclopedia.pub The specific three-dimensional arrangement of atoms can be the determining factor for a compound's biological activity. The synthesis of compounds with a saturated C-ring offers opportunities for diastereoselective and enantioselective approaches. researchgate.netencyclopedia.pub

A significant example of stereochemical control is the use of highly enantioselective iso-Pictet–Spengler reactions. researchgate.net This method involves the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by the addition of a chiral silicon Lewis acid catalyst. researchgate.net This approach yields 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high enantioselectivity. researchgate.net

In other synthetic routes, such as the reaction of N-sulfonyl triazoles with imidazolidines to form hexahydropyrazino[1,2-a]indoles, the products are often formed as a mixture of diastereoisomers. unige.ch The level of diastereoselectivity can be influenced by the nature of the substituents on the starting materials. unige.ch The ability to control the stereochemistry at positions C1 and C4 is a key consideration in the design and synthesis of new pyrazino[1,2-a]indole derivatives for biological evaluation. acs.org

Advanced Methodological Considerations in Pyrazino 1,2 a Indole Chemistry

Optimization of Synthesis through Microwave-Assisted Conditions

The synthesis of the pyrazino[1,2-a]indole (B3349936) scaffold, including derivatives such as 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole, has been significantly advanced by the application of microwave-assisted organic synthesis (MAOS). This technique offers substantial improvements over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. The result is a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. tubitak.gov.trtubitak.gov.tr Microwave-assisted synthesis is recognized as an effective tool in green chemistry, providing advantages such as reduced pollution, lower costs, and facile work-up procedures. tubitak.gov.trresearchgate.net

In the context of forming the pyrazino[1,2-a]indole core, microwave irradiation has been effectively used to facilitate key cyclization steps. For instance, intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation to form the pyrazine (B50134) ring. encyclopedia.pubresearchgate.net This approach highlights the versatility of microwave energy in promoting reactions that build the tricyclic system. Another notable application is in the Leimgruber–Batcho indole (B1671886) synthesis, a powerful procedure for creating the indole nucleus itself, where microwave heating in the presence of Lewis acids has been shown to greatly reduce reaction times and improve the quality of the enamine intermediates. durham.ac.uk

The benefits of microwave assistance are quantifiable when compared to traditional methods. For many heterocyclic syntheses, reactions that would typically require several hours of reflux are completed within minutes under microwave irradiation, often with improved yields. nih.gov

Below is a data table comparing generalized reaction conditions for the synthesis of heterocyclic compounds, illustrating the typical advantages of microwave-assisted methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Typical Yield Moderate to GoodGood to Excellent
Heating Conductive (slow, uneven)Dielectric (rapid, uniform)
Side Reactions More prevalent due to long reaction timesMinimized due to shorter reaction times
Energy Efficiency LowerHigher

This table represents a generalized comparison based on principles of microwave-assisted synthesis for heterocyclic compounds.

Development of Green Chemistry Approaches in Pyrazino[1,2-a]indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic systems like pyrazino[1,2-a]indoles to minimize environmental impact. sciencescholar.us These approaches focus on maximizing atom economy, using safer solvents, reducing energy consumption, and preventing waste. rug.nl

One prominent green strategy is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. rug.nl An Ugi-azide four-component reaction, for example, has been used to prepare N-substituted pyrazinoindoles, showcasing an efficient and atom-economical route to this scaffold. researchgate.net MCRs are inherently green as they reduce the number of synthetic steps, minimizing the need for purification of intermediates and reducing solvent and energy usage. rug.nl

Solvent selection is another critical aspect of green synthesis. The development of solvent-free reaction conditions represents a significant advancement. unica.it Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is an environmentally friendly protocol that has been successfully applied to Fischer indolisation, a key method for indole synthesis. unica.it This solvent-free procedure is versatile and applicable to a broad range of substrates. unica.it Furthermore, the use of environmentally benign solvents, such as ethanol (B145695) or water, is prioritized over hazardous or halogenated hydrocarbons. rug.nl

Microwave-assisted synthesis, as detailed in the previous section, is itself a cornerstone of green chemistry due to its energy efficiency and reduction of reaction times. tubitak.gov.trsciencescholar.us Visible light-photocatalysis is another emerging green technology that enables reactions under extremely mild conditions, as demonstrated in the synthesis of related pyrido[1,2-a]indol-6(7H)-ones. rsc.org These methods collectively contribute to more sustainable synthetic pathways for producing pyrazino[1,2-a]indole derivatives.

Green Chemistry PrincipleApplication in Pyrazino[1,2-a]indole Synthesis
Waste Prevention One-pot and multicomponent reactions reduce intermediate work-ups. rug.nl
Atom Economy Multicomponent reactions incorporate most atoms from reactants into the final product. researchgate.netrug.nl
Safer Solvents & Auxiliaries Use of benign solvents like ethanol; development of solvent-free mechanochemical methods. rug.nlunica.it
Energy Efficiency Microwave-assisted synthesis and photocatalysis reduce energy consumption and reaction times. tubitak.gov.trrsc.org

Strategies for Accessing Optically Active Pyrazino[1,2-a]indole Derivatives

The development of synthetic routes to enantiomerically pure compounds is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. For pyrazino[1,2-a]indole derivatives, significant progress has been made in developing strategies to access optically active forms.

A highly effective method is the enantioselective iso-Pictet–Spengler reaction. Research has demonstrated that the condensation of 2-(1H-indol-1-yl)ethanamine with various α-ketoamides, followed by the addition of a commercially available chiral silicon Lewis acid, yields 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles. encyclopedia.pubresearchgate.net This protocol is notable for its high yields and excellent enantioselectivity.

Key Features of the Enantioselective Iso-Pictet–Spengler Reaction:

Substrates: 2-(1H-indol-1-yl)ethanamine and α-ketoamides.

Catalyst: Chiral silicon Lewis acid.

Products: 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles.

Yields: Reported to be in the range of 55–90%. encyclopedia.pubresearchgate.net

Enantioselectivity: High, with enantiomeric excess (ee) values between 86–96%. encyclopedia.pubresearchgate.net

Another approach involves the use of α-imino carbenes generated under dirhodium catalysis. These intermediates can form nitrogen ylides that undergo subsequent rearrangements and cyclizations, such as formal encyclopedia.pubrsc.org-Stevens and tandem Friedel–Crafts reactions, to produce hexahydropyrazinoindoles. rsc.orgrsc.org While not always inherently asymmetric, these complex transformations provide a platform where chiral catalysts or auxiliaries could be employed to induce stereoselectivity. The synthesis of complex heterocyclic compounds, including pyrazinoindoles, has also been achieved through Au(I)-catalyzed Pictet–Spengler reactions, which can provide good yields. encyclopedia.pub The development of chiral gold catalysts for such transformations represents a promising avenue for accessing optically active derivatives.

These strategies underscore the ongoing efforts to achieve precise stereochemical control in the synthesis of the pyrazino[1,2-a]indole scaffold, enabling the exploration of the specific biological activities of individual enantiomers.

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Dry DMF ensures reactivity in the condensation step, while toluene minimizes side reactions during oxidation.
  • Catalyst : NaH must be freshly prepared to avoid moisture-induced deactivation .
  • Temperature : Reflux conditions (≈110°C for toluene) are critical for efficient MnO₂-mediated oxidation .

Q. Table 1: Representative Yields for Pyrazinoindole Derivatives

SubstituentStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)
8-Methoxy706554
7,8-Dimethoxy686042

How can researchers optimize the purification of 8-chloro-pyrazinoindole derivatives to achieve >95% purity?

Level: Advanced (Purification Strategies)
Answer:
Post-synthesis purification often involves flash chromatography on silica gel. For polar derivatives (e.g., methoxy-substituted), a gradient eluent (e.g., ethyl acetate:methanol 9.5:0.5) improves resolution . Key considerations:

  • Column Load : Limit to 1–2% of silica gel mass to prevent band broadening.
  • Solvent System : Hexane/ethyl acetate (3:1) is effective for non-polar intermediates, while methanol additions resolve polar products .
  • Analytical Monitoring : Use TLC with UV visualization (Rf ≈0.3–0.5 in ethyl acetate) to track elution .

Critical Challenge : MnO₂ residues from oxidation can co-elute with the product. Pre-filtration through Celite and repeated washes with ethyl acetate mitigate this .

What spectroscopic techniques are critical for structural confirmation of 8-chloro-pyrazinoindoles, and what key spectral markers should be observed?

Level: Basic (Characterization)
Answer:

  • ¹H NMR :
    • Aromatic protons: Singlets or doublets in δ 7.0–9.0 ppm (e.g., 8.16 ppm for H-5 in 8-methoxy derivatives) .
    • Chlorine substituent effects: Deshielding at position 8 causes upfield shifts (δ 7.93 ppm for adjacent protons) .
  • ¹³C NMR : Pyrazine carbons appear at δ 120–140 ppm, while indole carbons resonate at δ 110–130 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.5 for the unsubstituted core) .

Q. Table 2: Diagnostic ¹H NMR Signals for 8-Chloro Derivatives

Proton Positionδ (ppm)MultiplicityReference
H-58.16dd
H-99.01d
H-7 (if substituted)7.52d

How does the introduction of an electron-withdrawing chlorine at position 8 affect reactivity in further functionalization?

Level: Advanced (Reactivity Analysis)
Answer:
The 8-chloro group:

  • Deactivates the Ring : Reduces electrophilic substitution at adjacent positions (e.g., nitration or halogenation) due to electron withdrawal .
  • Facilitates Cross-Coupling : The C-Cl bond can undergo Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., 5-chloro analogs achieve 68% yield in cross-coupling) .

Contradictory Data Alert : While 8-methoxy derivatives show enhanced antiproliferative activity (IC₅₀ ≈1.2 µM) , 8-chloro analogs may require additional substituents (e.g., methyl groups) to stabilize binding interactions.

What safety precautions are necessary when handling 8-chloro-pyrazinoindole derivatives?

Level: Basic (Laboratory Safety)
Answer:

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Handling : Use nitrile gloves, fume hoods, and avoid dust generation.
  • Storage : Room temperature in airtight containers under nitrogen to prevent oxidation .

How can contradictory biological activity data between pyrazinoindole derivatives be systematically analyzed?

Level: Advanced (Data Interpretation)
Answer:

  • Structural-Activity Relationships (SAR) : Compare IC₅₀ values of analogs (e.g., 8-methoxy vs. 8-chloro) to identify substituent effects .
  • Computational Modeling : Dock derivatives into target proteins (e.g., kinase domains) using MOE software to rationalize potency differences .
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., cell line, incubation time) to isolate compound-specific effects .

Example : 8-Methoxy derivatives exhibit higher solubility (logP ≈2.1) than 8-chloro analogs (logP ≈2.8), potentially explaining bioavailability disparities .

What are the limitations of current synthetic methods for 8-chloro-pyrazinoindoles, and how can they be addressed?

Level: Advanced (Methodological Critique)
Answer:

  • Low Oxidation Yields : MnO₂-mediated steps often yield ≤54% due to incomplete aromatization. Alternatives like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may improve efficiency .
  • Stereochemical Control : Reductive cyclization can produce racemic mixtures. Chiral catalysts (e.g., BINAP-Pd) could enable enantioselective synthesis .

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